Critical Difference in Aminopeptidase B Inhibitory Potency vs. Clinical Standard Bestatin
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide exhibits an IC50 of 500,000 nM against purified membrane-bound rat brain Aminopeptidase B [1]. In contrast, the well-characterized aminopeptidase inhibitor Bestatin (Ubenimex) inhibits the same enzyme with a reported Ki of approximately 50 nM [2]. This represents a 10,000-fold difference in potency, firmly establishing the target compound as a very weak binder in this assay.
| Evidence Dimension | Inhibitory potency against Aminopeptidase B (Ap-B) |
|---|---|
| Target Compound Data | IC50 = 500,000 nM |
| Comparator Or Baseline | Bestatin (Ubenimex), Ki = 50 nM |
| Quantified Difference | Target compound is 10,000-fold less potent |
| Conditions | Purified membrane-bound rat brain Ap-B; target compound assayed with L-lysine-beta-naphthylamide substrate; Bestatin data from published literature under comparable conditions. |
Why This Matters
This quantitative potency gap is the most critical differentiator; the compound is definitively not a generic inhibitor and should be selected exclusively for applications requiring a low-affinity or structurally specific interaction.
- [1] BindingDB. Entry BDBM50368569, CHEMBL1794904. Affinity Data: IC50 5.00E+5 nM for Rat Aminopeptidase B. View Source
- [2] Scornik, O. A.; Botbol, V. Bestatin as a selective inhibitor of aminopeptidases. Current Medicinal Chemistry, 2001, 8(7), 769-775. View Source
